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Compound of Interest

Compound Name: 5-Bromoisatin

Cat. No.: B120047

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisatin (5-
bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active
compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals
in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
5-Bromoisatin. The data presented below was obtained in Deuterated Dimethyl Sulfoxide
(DMSO-d6) and recorded on a 500 MHz spectrometer for 'H NMR and a 125 MHz
spectrometer for 3C NMR.[1]

1H NMR Data

The *H NMR spectrum of 5-Bromoisatin exhibits three distinct signals in the aromatic region,
corresponding to the three protons on the benzene ring.
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

6.88 d 8.3 1H H-7

7.74 dd 83,19 1H H-6

7.66 d 1.9 1H H-4

3C NMR Data

The 3C NMR spectrum of 5-Bromoisatin shows eight signals, corresponding to the eight

carbon atoms in the molecule.[1]

Chemical Shift (8) ppm Assighment
115.13 C-7

115.15 C-5

120.44 C-3a

127.76 C-14

140.89 C-6

150.43 C-7a

159.84 C-2 (Amide C=0)
184.05 C-3 (Ketone C=0)

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromoisatin provides valuable information about the functional groups

present in the molecule. The spectrum is typically recorded using a Potassium Bromide (KBr)

disc or as a nujol mull.[2] The characteristic absorption bands are indicative of the N-H, C=0

(amide and ketone), and aromatic C-H and C=C bonds.
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Wavenumber (cm~?) Functional Group

~3300-3100 N-H stretching (amide)

~1750-1730 C=0 stretching (ketone)

~1700-1680 C=0 stretching (amide)

~1600, ~1470 C=C stretching (aromatic)

~800-750 C-H bending (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry of 5-Bromoisatin is used to determine its molecular weight and
fragmentation pattern. The molecular ion peak corresponds to the mass of the molecule with
the most abundant isotopes.

m/z Assignment

[M]* (Molecular ion peak, bromine isotopes 7°Br/

2251227
81Br)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of 5-Bromoisatin is dissolved in a deuterated solvent,
such as DMSO-d6, in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal
standard for chemical shift referencing.

Data Acquisition: The *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 500 MHz for *H and 125 MHz for 13C).[1] For 3C NMR, a proton-decoupled spectrum is

typically obtained to simplify the signals to single lines for each carbon.

IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: A few milligrams of 5-Bromoisatin are finely ground with spectroscopic
grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a
thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
the spectrum is recorded over the range of 4000-400 cm~1. A background spectrum of a pure
KBr pellet is also recorded for background correction.

Mass Spectrometry

Sample Introduction: The 5-Bromoisatin sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

lonization: The sample molecules are ionized, for example, by electron impact (El) or
electrospray ionization (ESI).

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Bromoisatin.
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Caption: Workflow for Spectroscopic Analysis of 5-Bromoisatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromoisatin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120047#spectroscopic-data-of-5-bromoisatin-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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